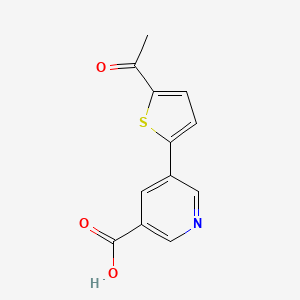
5-(5-Acetylthiophen-2-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Acetylthiophen-2-yl)nicotinic acid is an organic compound that features a nicotinic acid moiety substituted with a 5-acetylthiophen-2-yl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the nicotinic acid and thiophene rings in its structure provides unique chemical properties that can be exploited for various scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Acetylthiophen-2-yl)nicotinic acid typically involves the reaction of 5-acetylthiophene with nicotinic acid derivatives under specific conditions. One common method is the condensation reaction between 5-acetylthiophene and 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Acetylthiophen-2-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(5-Acetylthiophen-2-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Acetylthiophen-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic acid receptors, influencing lipid metabolism and inflammatory responses. Additionally, its thiophene moiety allows it to interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Acetylthiophene-2-boronic acid: Shares the thiophene ring but has a boronic acid group instead of nicotinic acid.
2-Acetylthiophene: Lacks the nicotinic acid moiety, making it less versatile in biological applications.
Nicotinic acid derivatives: Compounds like 6-alkoxy-2-alkylsulfanyl-4-methylnicotinic acid have different substituents, leading to varied chemical and biological properties.
Uniqueness
5-(5-Acetylthiophen-2-yl)nicotinic acid is unique due to the combination of the nicotinic acid and thiophene rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H9NO3S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-(5-acetylthiophen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c1-7(14)10-2-3-11(17-10)8-4-9(12(15)16)6-13-5-8/h2-6H,1H3,(H,15,16) |
InChI Key |
IJFZWWMFUKKPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13000145.png)
![Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13000146.png)
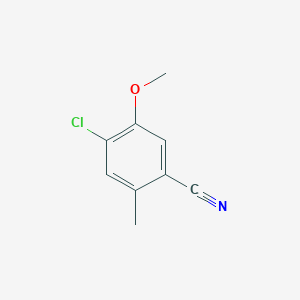
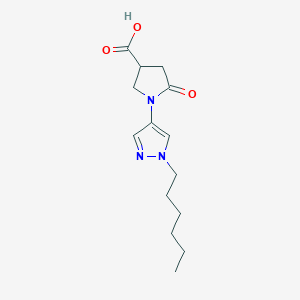
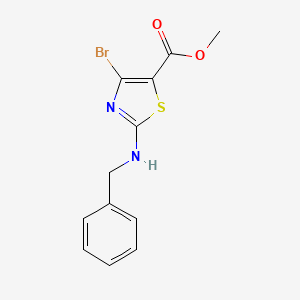
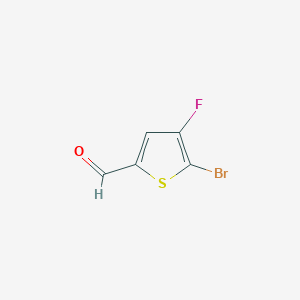
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13000199.png)
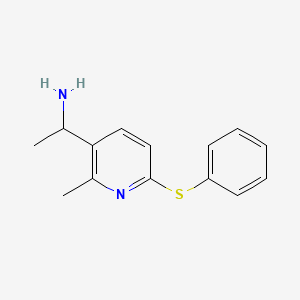
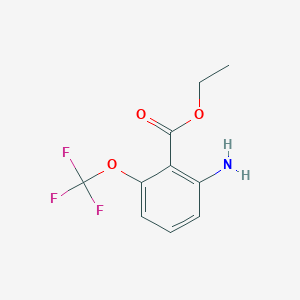
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13000214.png)
![Ethyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B13000218.png)
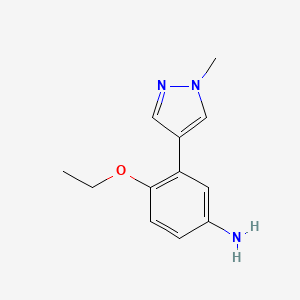
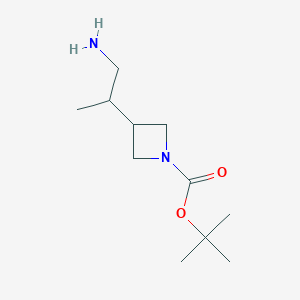
![tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride](/img/structure/B13000245.png)
